2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
Structural Characterization of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid
Molecular Topology and Crystallographic Analysis
The compound features a benzoic acid core linked to a 5-ethyl-2-methoxyphenyl group via a sulfonamide bridge (–SO₂–NH–). Key structural elements include:
- Benzoic acid moiety : A planar aromatic ring with a carboxylic acid (–COOH) substituent at position 2.
- Sulfonamide linker : A tetrahedral sulfonyl group (–SO₂–) bonded to an amine (–NH–) group.
- 5-Ethyl-2-methoxyphenyl group : A methoxy-substituted (–OCH₃) aromatic ring with an ethyl (–CH₂CH₃) group at position 5.
Crystallographic data for this specific compound remains unreported in the literature. However, analogous sulfonamide-benzoic acid structures (e.g., 5-methyl-2-((phenylsulfonyl)amino)benzoic acid ) adopt a nearly planar conformation between the sulfonamide and aromatic rings, stabilized by intramolecular hydrogen bonds. The ethyl and methoxy groups introduce steric bulk, likely influencing packing efficiency in the solid state.
Table 1: Key bond lengths and angles (theoretical DFT values)
| Bond/Angle | Value (Å/°) |
|---|---|
| S–O (sulfonyl) | 1.43–1.45 |
| S–N (sulfonamide) | 1.62–1.65 |
| C–O (methoxy) | 1.36–1.38 |
| Dihedral (C–SO₂–NH) | 12–18° |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (DMSO-d₆, 500 MHz):
- ¹³C NMR (DMSO-d₆, 125 MHz):
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm⁻¹):
- 3300–2500 (broad, O–H stretch, carboxylic acid),
- 1685 (C=O stretch, carboxylic acid),
- 1325 and 1150 (asymmetric and symmetric S=O stretches),
- 1250 (C–O–C stretch, methoxy).
Mass Spectrometry
Computational Chemistry Approaches
Density Functional Theory (DFT) Analysis
- Geometry optimization (B3LYP/6-311+G(d,p)) confirms the sulfonamide group adopts a staggered conformation relative to the benzoic acid ring.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO localizes on the sulfonamide nitrogen, while the LUMO resides on the benzoic acid carbonyl.
Molecular Orbital Analysis
- Natural Bond Orbital (NBO) charges :
- Sulfur: +2.1 e
- Carboxylic oxygen: –0.8 e
- Methoxy oxygen: –0.6 e
- Electrostatic potential maps highlight nucleophilic regions at the NH group and electrophilic sites at the sulfonyl oxygen atoms.
Figure 1: DFT-calculated electrostatic potential surface (isovalue = 0.02 e/Bohr³).
Properties
IUPAC Name |
2-[(5-ethyl-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-8-9-14(22-2)15(10-11)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGUPFUXURYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonation with Chlorosulfonic Acid
The first step involves reacting 2-methoxy-4-acetamidomethyl benzoate (1) with chlorosulfonic acid at 5–10°C for 6–9 hours. This exothermic reaction introduces a sulfonyl chloride group at the 5-position of the benzene ring. Key parameters include:
Table 1: Representative Reaction Conditions for Step 1
| Substrate (mol) | ClSO₃H (mol) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.90 | 7.20 | 6 | 85.6 | 99.5 |
| 0.45 | 2.25 | 8 | 86.4 | 99.5 |
| 0.67 | 4.02 | 7 | 88.1 | 99.5 |
Step 2: Ethylation and Hydrolysis
The intermediate (2) undergoes ethylation using sodium sulfite (Na₂SO₃) and diethyl sulfate ((C₂H₅)₂SO₄) under reflux. This step replaces the sulfonyl chloride group with an ethylsulfonyl moiety while hydrolyzing the methyl ester to a carboxylic acid. Critical factors include:
Table 2: Performance Metrics for Step 2
| Intermediate (mol) | Na₂SO₃ (mol) | (C₂H₅)₂SO₄ (mol) | Time (h) | Total Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 0.77 | 4.62 | 2.30 | 9 | 82.0 | 99.0 |
| 0.39 | 1.95 | 0.98 | 8 | 84.5 | 99.5 |
| 0.59 | 2.95 | 1.77 | 7.5 | 86.2 | 99.5 |
Comparative Analysis of Alternative Routes
Oxidation of Ethylthio Precursors
A three-step industrial route oxidizes methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (X) using H₂O₂/Na₂WO₄ in isopropyl alcohol. After oxidation to the sulfone (XI), alkaline hydrolysis (NaOH, 60–65°C) and HCl acidification yield the final product with 82% yield and 99% purity. While effective, this method requires strict control of peroxide concentrations to avoid over-oxidation.
Advantages of Two-Step Protocols
-
Yield improvement : Cumulative yields reach 75–88% versus 45% in traditional methods.
-
Purity : ≥99.5% purity eliminates costly recrystallization steps.
-
Byproduct reduction : Minimized thiocyanate byproducts prevent discoloration.
Critical Process Parameters and Scalability
Temperature Sensitivity
Exothermic reactions in Step 1 necessitate precise cooling (<10°C) to prevent decomposition. Industrial reactors employ jacketed vessels with chlorination absorption systems to manage HCl off-gassing.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
A study demonstrated that certain benzamide derivatives exhibited IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent compounds displayed higher efficacy than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Benzamide Derivative A | MCF-7 | 4.53 | 5-Fluorouracil |
| Benzamide Derivative B | A549 | 3.0 | Doxorubicin |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that compounds with similar sulfonamide groups can inhibit cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes.
In Vitro Studies
In vitro assays revealed that certain derivatives exhibited selectivity indices favoring COX-2 inhibition over COX-1, suggesting a potential therapeutic benefit in managing inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX Inhibition | Selectivity Index |
|---|---|---|
| Compound X | COX-2 | 3.46 |
| Compound Y | COX-1 | <1 |
Synthesis and Industrial Application
The synthesis of this compound has been optimized for higher yields and purity, making it suitable for industrial applications. A novel two-step synthesis method has been developed, achieving a total yield of up to 75% with high purity levels .
Synthesis Method Overview
- Step One : Reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid.
- Step Two : Hydrolysis and subsequent reactions to yield the target compound.
This efficient synthesis route not only enhances production capabilities but also aligns with industrial standards for drug development.
Mechanism of Action
The mechanism of action of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoic acid moiety can interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparison of Sulfonylurea Derivatives
Sulfonamide-Containing Benzoic Acid Derivatives
4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic Acid ()
This analog replaces the 5-ethyl-2-methoxyphenyl group with a 4-chlorophenyl moiety. Such modifications influence solubility and metabolic stability .
4-[2-[2-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]ethynyl]benzoic Acid ()
This compound introduces an ethynyl spacer between the sulfonamide and phenyl groups, increasing molecular rigidity and bulk. The extended structure may reduce membrane permeability compared to the target compound’s simpler architecture .
Table 2: Sulfonamide Benzoic Acid Derivatives
Plant-Derived Benzoic Acid Derivatives ()
Compounds like 2-acetylamino benzoic acid methyl ester (Av7) and novel analogs (Av9, Av12) isolated from Aconitum vaginatum exhibit antitumor activity against gastric, liver, and lung cancer cell lines. While these lack sulfonamide groups, their benzoic acid core and ester functionalities highlight the importance of substituent-driven bioactivity. For example, Av7’s acetylated amino group may enhance cellular uptake compared to the target compound’s sulfonamide .
Table 3: Antitumor Benzoic Acid Derivatives from Plants
Fluorinated and Halogenated Analogs ()
Perfluorinated compounds () and chloro-methoxybenzoyl derivatives () exhibit high chemical stability due to strong C-F or C-Cl bonds. However, the target compound’s ethyl-methoxy group may offer better biodegradability and reduced environmental persistence compared to halogenated analogs .
Biological Activity
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, with the CAS number 886119-94-4, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzoic acid core substituted with an ethyl group, a methoxy group, and a sulfonylamino group, contributing to its unique chemical properties and biological effects.
- Molecular Formula : C16H17NO5S
- Molecular Weight : 335.37 g/mol
- Boiling Point : 538.8 ± 60.0 °C (predicted)
- Density : 1.352 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety may inhibit certain enzymes or receptors involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.85 | |
| HeLa (Cervical Cancer) | 4.53 | |
| A549 (Lung Cancer) | <10 | |
| U-937 (Leukemia) | Sub-micromolar |
These findings indicate that the compound exhibits potent inhibitory activity against cancer cell proliferation, comparable to established chemotherapeutics such as doxorubicin.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have reported that it can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:
This selectivity for COX-2 over COX-1 suggests that the compound may have fewer gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies
A notable case study involved the evaluation of this compound's effects on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study utilized flow cytometry to assess apoptosis induction, revealing that treatment with the compound resulted in a significant increase in apoptotic cells in a dose-dependent manner. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction selectivity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with sulfonation of the aryl amine. For example, sodium sulfonate intermediates (e.g., 3-amino-4-hydroxybenzenesulfonate) can be converted to sulfonyl chlorides using thionyl chloride . Amino group protection (e.g., via 2-methyl-benzo[d]oxazole formation) may enhance selectivity during sulfonation . Post-sulfonation, deprotection under acidic conditions yields the final product. Optimization involves monitoring reaction progress via TLC or HPLC to minimize side reactions like over-sulfonation.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Assign peaks to verify substituent positions (e.g., methoxy and ethyl groups) .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for related sulfonamides .
- HPLC-MS : Validate purity (>95%) and detect impurities, particularly from incomplete deprotection or sulfonation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodology :
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., VEGFR2 kinase inhibition) with IC₅₀ determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/serotonin 5-HT3 receptors) using competitive binding protocols .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) to screen for antiproliferative effects .
Advanced Research Questions
Q. How should experimental designs account for variability in synthetic yields across different sulfonation conditions?
- Methodology : Implement a factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize sulfonyl chloride formation by varying thionyl chloride equivalents, reaction time, and temperature . Statistical tools (ANOVA) identify significant factors, while replicate runs (n ≥ 3) ensure reproducibility .
Q. How can contradictory data in biological activity (e.g., inconsistent IC₅₀ values) be resolved?
- Methodology :
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity if radioligand assays show variability) .
- Metabolic stability testing : Rule out false positives/negatives due to compound degradation in cell media (use LC-MS to monitor stability) .
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
Q. What strategies are effective for studying environmental degradation pathways of this compound?
- Methodology :
- Abiotic degradation : Expose the compound to UV light or hydrolytic conditions (pH 3–10), followed by LC-HRMS to identify breakdown products (e.g., sulfonic acid derivatives) .
- Biotic degradation : Use microbial consortia from contaminated sites in batch reactors; quantify degradation via COD/TOC analysis .
- QSAR modeling : Predict persistence and toxicity using computational tools (e.g., EPI Suite) .
Q. How can the compound’s interaction with biological membranes be evaluated to assess bioavailability?
- Methodology :
- Lipophilicity assays : Measure logP values via shake-flask or HPLC methods .
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Simulate passive diffusion across intestinal or blood-brain barriers .
- Molecular dynamics simulations : Model interactions with lipid bilayers to predict membrane partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
